molecular formula C22H26N2O3S B11588969 (5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11588969
M. Wt: 398.5 g/mol
InChI Key: DXILWRCEQZAGSL-JXAWBTAJSA-N
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Description

(5Z)-3-CYCLOHEXYL-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxy group, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the cyclohexyl and phenyl groups. Common reagents used in these reactions include cyclohexylamine, ethyl bromoacetate, and propargyl bromide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(5Z)-3-CYCLOHEXYL-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-CYCLOHEXYL-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H26N2O3S/c1-4-13-27-19-12-11-16(15-20(19)26-5-2)14-18-21(25)24(22(28)23(18)3)17-9-7-6-8-10-17/h1,11-12,14-15,17H,5-10,13H2,2-3H3/b18-14-

InChI Key

DXILWRCEQZAGSL-JXAWBTAJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)OCC#C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)OCC#C

Origin of Product

United States

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